

An In-depth Technical Guide to (R)-(-)-Ibuprofen-d3: Chemical Properties and Structure

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Compound of Interest

Compound Name: (R)-(-)-Ibuprofen-d3

Cat. No.: B15143532

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of **(R)-(-)-Ibuprofen-d3**, a deuterated isotopologue of the (R)-enantiomer of ibuprofen. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds for analytical and metabolic studies.

Core Chemical and Physical Properties

(R)-(-)-Ibuprofen-d3 is the deuterium-labeled form of (R)-(-)-Ibuprofen.^[1] The (R)-enantiomer of ibuprofen is known to be less active as a cyclooxygenase (COX) inhibitor compared to its (S)-enantiomer.^{[1][2]} However, it has been shown to inhibit NF-κB activation and possesses anti-inflammatory and antinociceptive effects.^{[1][2]} The primary application of **(R)-(-)-Ibuprofen-d3** is as an internal standard for the quantification of ibuprofen in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.^{[1][3]}

Table 1: General Chemical Properties of **(R)-(-)-Ibuprofen-d3**

Property	Value	Source(s)
Chemical Name	(R)-(-)-Ibuprofen-d3	[4]
IUPAC Name	(2R)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid	[5][6]
CAS Number	121702-86-1	[1][3][4]
Molecular Formula	C ₁₃ H ₁₅ D ₃ O ₂	[2][3][4]
Molecular Weight	209.30 g/mol	[3][4][5]
Synonyms	(αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid, (-)-Ibuprofen-d3, (R)-2-(4-Isobutylphenyl)propanoic Acid-d3	[4][5]

Table 2: Physical and Analytical Properties of **(R)-(-)-Ibuprofen-d3**

Property	Value	Source(s)
Appearance	White to off-white solid	[1][4]
Purity	≥98.0% (HPLC), 99.96%	[1][7]
Isotopic Purity	≥99% deuterated forms (d1-d3), 95 atom % D	[7][8]
Storage Temperature	2-8°C (Refrigerator) or -20°C	[2][4][6]
SMILES	OC(--INVALID-LINK--C([2H])([2H])[2H])=O	[1][2]
InChI	InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-m/s1/i3D3	[5][6]

Solubility

The solubility of **(R)-(-)-Ibuprofen-d3** has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and for designing analytical and in vitro experiments.

Table 3: Solubility of **(R)-(-)-Ibuprofen-d3**

Solvent	Solubility	Source(s)
Dimethylformamide (DMF)	≥ 45 mg/mL (215.00 mM)	[1][9]
Dimethyl sulfoxide (DMSO)	≥ 50 mg/mL (238.89 mM)	[1][9]
Ethanol	≥ 60 mg/mL (286.67 mM)	[1][9]
Phosphate-Buffered Saline (PBS, pH 7.2)	> 2 mg/mL	[8]

Chemical Structure

(R)-(-)-Ibuprofen-d3 is structurally identical to **(R)-(-)-Ibuprofen**, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl group at the chiral center of the propanoic acid side chain.[5] This specific labeling provides a distinct mass shift (M+3) for mass spectrometry applications without significantly altering the chemical properties of the molecule.[7]

Caption: 2D structure of **(R)-(-)-Ibuprofen-d3**.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **(R)-(-)-Ibuprofen-d3** are not readily available in the public domain through the conducted searches. Commercially, this compound is supplied as an analytical standard, and its synthesis is typically proprietary.

However, general analytical methodologies for the quantification of ibuprofen enantiomers in biological matrices have been described. These methods commonly employ chiral

chromatography for the separation of (R)- and (S)-ibuprofen, followed by tandem mass spectrometry (LC-MS/MS) for detection and quantification.[10] In such assays, **(R)-(-)-Ibuprofen-d3** serves as an ideal internal standard due to its similar chromatographic behavior and distinct mass-to-charge ratio.[10]

The synthesis of unlabeled ibuprofen can be achieved through various routes, such as the Boot process or the Hoechst process.[11] The introduction of deuterium at the specific methyl group would require a specialized synthetic step, potentially involving a deuterated starting material or a specific reduction or alkylation step with a deuterium source.

Applications in Research and Development

The primary application of **(R)-(-)-Ibuprofen-d3** is as an internal standard for the quantification of ibuprofen and its enantiomers in various matrices, including plasma, saliva, and environmental water samples.[1][7][10] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.

Deuteration of pharmaceuticals is also a strategy employed in drug discovery to potentially alter the metabolic profile and pharmacokinetics of a drug.[9] While **(R)-(-)-Ibuprofen-d3** is primarily used as an analytical tool, the study of deuterated compounds contributes to the broader understanding of kinetic isotope effects on drug metabolism.

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